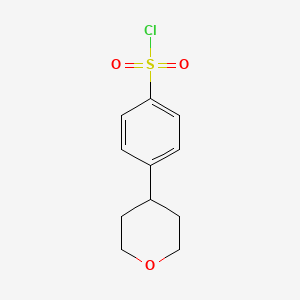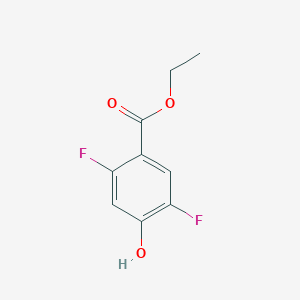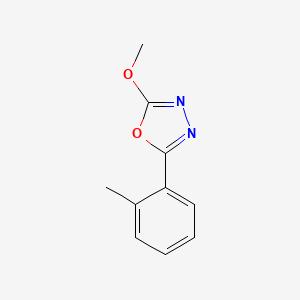
Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate: is a synthetic compound that incorporates both an indole moiety and a trifluoromethyl group. The indole structure is a significant scaffold in medicinal chemistry due to its presence in many bioactive molecules. The trifluoromethyl group is known for enhancing the biological activity and stability of compounds. This combination makes this compound a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate typically involves the reaction of indole derivatives with trifluoromethylating agents. One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, followed by esterification to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
- Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate
- Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate
Comparison: Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate is unique due to its specific combination of the indole and trifluoromethyl groups. This combination enhances its biological activity and stability compared to similar compounds. The presence of the trifluoromethyl group increases the compound’s lipophilicity, making it more effective in interacting with biological targets. Additionally, the indole moiety provides a versatile scaffold for further chemical modifications, allowing for the development of a wide range of derivatives with diverse biological activities .
Propiedades
Fórmula molecular |
C12H11F3N2O2 |
|---|---|
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-10(18)11(16,12(13,14)15)8-6-17-9-5-3-2-4-7(8)9/h2-6,17H,16H2,1H3/t11-/m1/s1 |
Clave InChI |
BBQYGXRPMLVVGN-LLVKDONJSA-N |
SMILES isomérico |
COC(=O)[C@](C1=CNC2=CC=CC=C21)(C(F)(F)F)N |
SMILES canónico |
COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)

![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)





